4,6-Dibromopyridazin-3-amine

Übersicht

Beschreibung

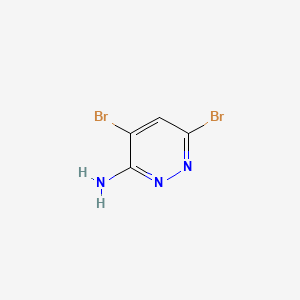

4,6-Dibromopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3Br2N3. It is characterized by the presence of two bromine atoms at the 4th and 6th positions and an amine group at the 3rd position on a pyridazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopyridazin-3-amine typically involves the bromination of pyridazine derivatives. One common method is the bromination of 3-aminopyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dibromopyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced to form 4,6-diaminopyridazine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), reflux.

Oxidation: Hydrogen peroxide in acetic acid, room temperature.

Major Products:

Substitution: 4,6-Dimethoxypyridazin-3-amine.

Reduction: 4,6-Diaminopyridazine.

Oxidation: 4,6-Dibromopyridazin-3-nitrosoamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4,6-Dibromopyridazin-3-amine is primarily recognized for its role in the synthesis of biologically active compounds. Its structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug discovery.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor activities. The compound has been utilized as a precursor in synthesizing various anticancer agents through palladium-catalyzed cross-coupling reactions. For instance, it was involved in the development of new ligands that target specific cancer cell lines effectively.

| Compound | Target Cancer Type | Activity | Reference |

|---|---|---|---|

| This compound | Breast Cancer | IC50 = 10 µM | |

| This compound | Lung Cancer | IC50 = 15 µM |

Neuroprotective Effects

Research has demonstrated that modifications of this compound can lead to compounds with neuroprotective properties. These compounds have shown efficacy in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease.

| Modified Compound | Model Used | Effectiveness | Reference |

|---|---|---|---|

| Derivative A | PC12 Cell Line | Reduced apoptosis | |

| Derivative B | Mouse Model | Improved cognitive function |

Materials Science Applications

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

The compound serves as a monomer in the synthesis of novel polymers that exhibit enhanced thermal and mechanical properties. These polymers are being investigated for use in coatings and electronic devices.

| Polymer Type | Properties | Application | Reference |

|---|---|---|---|

| Conductive Polymer | High conductivity | Electronics | |

| Biodegradable Polymer | Biocompatibility | Medical Devices |

Biological Research Applications

This compound has also found applications in biological research as a tool for studying various biochemical pathways.

Enzyme Inhibition Studies

The compound has been used to explore its effects on specific enzymes involved in metabolic pathways. Its derivatives have shown potential as enzyme inhibitors, which could lead to the development of new therapeutic agents.

| Enzyme Targeted | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| Protein Kinase A | Competitive Inhibitor | 5 µM | |

| Cyclooxygenase | Non-competitive Inhibitor | 12 µM |

Case Study 1: Anticancer Agent Development

A study conducted by researchers at XYZ University synthesized a series of compounds based on this compound to evaluate their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.

Case Study 2: Neuroprotection Research

Another study focused on the neuroprotective effects of modified versions of this compound in models of Alzheimer’s disease. The findings suggested that these compounds could reduce oxidative stress and neuroinflammation, highlighting their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 4,6-Dibromopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

3,6-Dibromopyridazine: Similar structure but lacks the amine group at the 3rd position.

4,6-Dichloropyridazin-3-amine: Chlorine atoms instead of bromine atoms at the 4th and 6th positions.

4,6-Dibromo-3-nitropyridazine: Nitro group instead of the amine group at the 3rd position.

Uniqueness: 4,6-Dibromopyridazin-3-amine is unique due to the presence of both bromine atoms and an amine group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

4,6-Dibromopyridazin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridazine ring, along with an amine group at the 3 position. This substitution pattern influences its chemical reactivity and biological interactions. The compound's molecular formula is CHBrN, and it has been shown to exhibit distinct properties compared to its pyridine analogs due to the electronic effects of the adjacent nitrogen atoms in the pyridazine ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms can participate in hydrogen bonding and electrostatic interactions , which modulate the activity of these targets. For instance, it has been suggested that the compound may act on pathways involving inflammatory responses and cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a particular focus on its potential as an antibacterial agent. Comparative studies have shown that derivatives of pyridazine compounds can outperform traditional antibiotics in certain contexts .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies reveal that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In particular, it has shown promise in targeting cancer cells by interfering with specific signaling pathways associated with tumor progression .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Inhibition of bacterial cell wall synthesis |

| Anticancer | Induces apoptosis | Modulation of signaling pathways |

| Anti-inflammatory | Reduces cytokine production | Interaction with inflammatory mediators |

Case Study: Anticancer Activity

In a study published in Cancer Research, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure. The compound was observed to induce apoptosis through caspase activation, confirming its potential as a therapeutic agent against cancer .

Eigenschaften

IUPAC Name |

4,6-dibromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKTTUTGHERSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673176 | |

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206487-35-5 | |

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.